Antithrombin Rouen IV can be synthesized through recombinant DNA technology or isolated from human plasma. The synthesis process typically involves:
Technical details include optimizing culture conditions to maximize yield and ensuring proper post-translational modifications, which are critical for functional activity .
The molecular structure of Antithrombin Rouen IV is characterized by its three-dimensional conformation which is essential for its function as an inhibitor of serine proteases. Key structural features include:
Data from mass spectrometry has confirmed the presence of this mutation and its implications on the protein's interaction with heparin .
Antithrombin Rouen IV undergoes several chemical reactions that are crucial for its anticoagulant function:
These reactions highlight the dynamic nature of antithrombin's functionality in the coagulation cascade.
The mechanism by which Antithrombin Rouen IV exerts its anticoagulant effects involves several steps:
Data suggest that mutations like those in Antithrombin Rouen IV can impair these interactions, leading to decreased efficacy as an anticoagulant .
Antithrombin Rouen IV exhibits several notable physical and chemical properties:
These properties are critical for understanding how this variant behaves under physiological conditions.
Antithrombin Rouen IV has significant implications in clinical settings:
Antithrombin Rouen IV was first described in a 1990 case report published in FEBS Letters, identified through biochemical and genetic analysis of a patient with unexplained thrombotic episodes. The variant was named "Rouen IV" following the established geographic nomenclature convention for antithrombin deficiencies, where variants are designated by the city of the proband's origin followed by a Roman numeral (e.g., Rouen, Basel, Budapest) [1]. This naming system distinguishes it from other Rouen variants (Rouen-I, Rouen-II) associated with different molecular defects. The identification leveraged mass spectrometry sequencing and DNA amplification techniques, revealing a singular amino acid substitution at a conserved residue critical for heparin affinity [1].
Antithrombin Rouen IV is classified as a Type II heparin-binding site (HBS) deficiency, characterized by impaired interaction with glycosaminoglycans despite near-normal antigen levels. It results from a heterozygous missense mutation (c.70C>T) in exon 2 of the SERPINC1 gene (chromosome 1q23-25.1), causing an arginine-to-cysteine substitution at position 24 (p.Arg24Cys) of the mature protein [1] [6]. This positions Rouen IV within the functional subclass IIb of antithrombin deficiencies, distinct from reactive site (IIa) or pleiotropic-effect (IIc) defects [3].
Structural Implications:The Arg24 residue lies within the N-terminal D-helix, a region critical for heparin binding. Substitution with cysteine:
Rouen IV exemplifies the variable thrombotic risk associated with HBS defects. Unlike reactive site mutations (high thrombotic risk), most HBS variants (including Rouen IV) show:
However, homozygous HBS mutations (e.g., AT Budapest 3) cause severe thrombophilia manifesting in childhood [5]. The clinical profile of Rouen IV underscores the necessity of functional subclassification in risk stratification.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1